molecular formula C12H10ClNO2 B11878100 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid

Cat. No.: B11878100
M. Wt: 235.66 g/mol
InChI Key: RVARFLJGFFSCQB-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is a specialized quinoline derivative designed for research and development, primarily serving as a key synthetic intermediate in medicinal chemistry. This compound is part of a well-explored class of quinoline-based structures that are frequently utilized in the design and synthesis of novel bioactive molecules with potential anticancer and antimicrobial properties . The core research value of this chemical lies in its functionalization; the carboxylic acid group allows for further derivatization into amides or esters, while the chloro and methyl substituents on the quinoline ring can be leveraged to fine-tune the electronic and steric properties of the final target molecules . In particular, quinoline-3-acetic acid derivatives have been identified as promising scaffolds for constructing Schiff's base compounds. Research on analogous structures has demonstrated significant in vitro anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives exhibiting IC50 values comparable to standard chemotherapeutic drugs . Furthermore, similar quinoline compounds fused with other heterocyclic systems like benzothiazole have shown that the presence of electron-withdrawing groups (such as chlorine) can enhance biological activity . Beyond oncology, this compound is a valuable precursor in developing new agents for infectious disease research, as quinoline-based hybrids have demonstrated notable antibacterial and anti-inflammatory potential . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(2-chloro-6-methylquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H10ClNO2/c1-7-2-3-10-8(4-7)5-9(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

RVARFLJGFFSCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Procedure :

  • Starting Material : p-Methylacetanilide (1) is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux at 75–90°C for 16–18 hours.

  • Workup : The reaction mixture is quenched in ice water, yielding 2-chloro-6-methylquinoline-3-carbaldehyde (2) as light yellow crystals after recrystallization in ethyl acetate.

  • Characterization :

    • IR : C=O stretch at 1698 cm⁻¹, C-Cl at 751 cm⁻¹.

    • ¹H-NMR : Aldehydic proton at δ 10.52 ppm, methyl group at δ 2.52 ppm.

Key Optimization :

  • Microwave irradiation reduces reaction time from 16 hours to 35 minutes while maintaining yields >80%.

  • Use of anhydrous DMF and controlled POCl₃ addition minimizes side reactions.

Aldehyde-to-Acetic Acid Functionalization Strategies

Knoevenagel Condensation Followed by Oxidation

Procedure :

  • Condensation : 2-Chloro-6-methylquinoline-3-carbaldehyde (2) reacts with malonic acid in acetic acid under reflux, catalyzed by sodium acetate.

    • Reaction Conditions : 120°C, 6–8 hours.

    • Intermediate : (E)-3-(2-Chloro-6-methylquinolin-3-yl)acrylic acid (3).

  • Reduction and Hydrolysis :

    • Acrylic acid (3) is hydrogenated using Pd/C in ethanol to yield 3-(2-chloro-6-methylquinolin-3-yl)propanoic acid.

    • Selective β-decarboxylation under acidic conditions (H₂SO₄, 70–80°C) produces the target acetic acid derivative.

Yield : 62–74% overall.

Direct Oxidation of 3-Hydroxymethylquinoline

Alternative Pathway :

  • Reduction of Carbaldehyde :

    • Aldehyde (2) is reduced to 3-(hydroxymethyl)-2-chloro-6-methylquinoline using NaBH₄ in methanol.

  • Oxidation :

    • The alcohol intermediate is oxidized with KMnO₄ in acidic medium to directly yield 2-(2-chloro-6-methylquinolin-3-yl)acetic acid.

Challenges : Over-oxidation to quinoline-3-carboxylic acid necessitates careful stoichiometric control.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates key steps, improving yields and purity:

One-Pot Microwave Synthesis

Procedure :

  • Reagents : 2-Chloro-6-methylquinoline-3-carbaldehyde (2), acetic acid, sodium acetate.

  • Conditions : Microwave at 320 W, 15–30 minutes.

  • Mechanism :

    • In situ formation of a Schiff base intermediate, followed by acid-catalyzed cyclization and oxidation.

Advantages :

  • Yield : 88–98% versus 60–75% under conventional heating.

  • Purity : Reduced side products due to uniform heating.

Hydrolysis of Nitrile and Amide Precursors

Nitrile Hydrolysis

Procedure :

  • Cyanomethylation :

    • Aldehyde (2) reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂ to form 3-(cyanomethyl)-2-chloro-6-methylquinoline.

  • Acid Hydrolysis :

    • The nitrile is hydrolyzed with concentrated HCl at reflux, yielding the target acetic acid.

Yield : 70–78%.

Amide Hydrolysis

Procedure :

  • Amide Synthesis :

    • Aldehyde (2) is converted to 3-acetamidomethylquinoline via reaction with acetamide in acetic anhydride.

  • Hydrolysis :

    • The amide is treated with H₂SO₄ (20%) at 80°C for 3 hours.

Yield : 74%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Reaction TimeAdvantagesLimitations
Knoevenagel CondensationAldol addition, decarboxylation62–748–12 hHigh selectivityMulti-step, moderate yields
Microwave-AssistedOne-pot synthesis88–980.5 hRapid, high yieldSpecialized equipment required
Nitrile HydrolysisCyanomethylation, acid hydrolysis70–786–8 hSimple conditionsToxic cyanide reagents
Amide HydrolysisAmidation, acid hydrolysis745–7 hMild conditionsRequires acidic hydrolysis

Critical Factors Influencing Reaction Success

  • Solvent Choice :

    • Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity in condensations.

    • Ethanol/water mixtures optimize hydrolysis steps.

  • Catalysts :

    • Sodium acetate in Knoevenagel reactions.

    • Pd/C for hydrogenation.

  • Temperature Control :

    • Microwave irradiation reduces thermal degradation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro substituent undergoes nucleophilic displacement with amines, hydrazines, and sulfur-containing nucleophiles. This reaction is pivotal for generating derivatives with enhanced bioactivity.

Key Data Table :

NucleophileReaction ConditionsProductYieldReference
Hydrazine hydrateReflux in ethanol (6 hr)3-(hydrazonomethyl)-2-chloro-6-methylquinoline75%
ThiomorpholineK₂CO₃/EtOH, MW irradiation (30 min)2-thiomorpholino-6-methylquinoline-3-acetic acid82%
4-MethylpiperazineDMF, 80°C (12 hr)2-(4-methylpiperazin-1-yl)-6-methylquinoline-3-acetic acid68%

Mechanistic studies indicate that polar aprotic solvents (e.g., DMF) and microwave irradiation enhance reaction rates by stabilizing transition states . The chloro group’s leaving ability is amplified by electron-withdrawing effects from the adjacent quinoline ring.

Condensation Reactions

The acetic acid moiety participates in cyclocondensation with carbonyl compounds and heterocyclic amines to form fused heterocycles.

Schiff Base Formation

Reaction with benzothiazol-2-amine in ethanol yields imine derivatives:

C12H11ClNO2+C7H6N2SC19H15ClN3O2(88-98% yield)\text{C}_{12}\text{H}_{11}\text{ClNO}_2 + \text{C}_{7}\text{H}_{6}\text{N}_2\text{S} \rightarrow \text{C}_{19}\text{H}_{15}\text{ClN}_3\text{O}_2\text{S} \ (\text{88-98\% yield})

Characterization via 1H^1\text{H}-NMR confirms imine proton signals at δ 8.82–8.95 ppm .

Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile):

Quinoline-acetic acid+NC-CH2CNAcOH/ΔCyano-substituted derivatives\text{Quinoline-acetic acid} + \text{NC-CH}_2-\text{CN} \xrightarrow{\text{AcOH/Δ}} \text{Cyano-substituted derivatives}

Products show UV-Vis absorption at λ<sub>max</sub> 320–340 nm, indicative of extended conjugation .

Esterification and Acylative Transformations

The carboxylic acid group undergoes esterification under mild conditions:

Reaction Protocol :

  • Reagents : Acetic anhydride, triethylamine (2–3 drops)

  • Conditions : Reflux (10–15 min), ice quenching

  • Product : 2-(2-Chloro-6-methylquinolin-3-yl)acetyl acetate (Yield: 58–72%) .

IR spectra of esters show C=O stretches at 1,730–1,750 cm1^{-1}, confirming successful acylation .

Cyclization Reactions

Acid-catalyzed intramolecular cyclization forms tricyclic frameworks:

Example :

  • Reagent : Polyphosphoric acid (PPA) at 160°C

  • Product : Quinoline-fused dibenzonaphthyridines (Yield: 32–45%) .

  • Mechanism : Protonation of the quinoline nitrogen followed by electrophilic aromatic substitution .

Metal-Catalyzed Cross-Coupling

Limited data exist, but palladium-catalyzed Suzuki coupling is theoretically feasible at the 2-chloro position. Preliminary studies on analogous quinolines report:

  • Catalyst : Pd(PPh3_3)4_4

  • Conditions : DME/H2 _2O, 90°C

  • Yield : ~50% (estimated) .

Biological Activity Correlation

Derivatives exhibit cooperative inhibition mechanisms in antiviral studies:

  • HIV-1 Integrase Inhibition : IC50_{50} = 0.8–1.2 μM via dual binding to LEDGF/p75 and catalytic sites .

  • Anticancer Activity : GI50_{50} = 4.7 μM against MCF-7 cells through topoisomerase II inhibition .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid typically involves the modification of quinoline derivatives, which are known for their diverse biological activities. The compound can be synthesized through various chemical reactions, including acylation and cyclization processes that yield derivatives with enhanced properties.

Anticancer Activity

Recent studies have demonstrated that compounds related to 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid exhibit significant anticancer properties. For instance, related quinoline derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, as evidenced in in vitro assays where synthesized compounds were tested for their cytotoxic effects on cancer cells .

Antimicrobial Properties

Quinoline derivatives, including 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid, have been evaluated for their antimicrobial activities against a range of pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values to determine the lowest concentration required to inhibit bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence the compound's potency and selectivity towards specific biological targets. For example, substituents such as halogens or alkyl groups can enhance lipophilicity and cellular uptake, thereby increasing efficacy against cancer cells or bacteria .

Potential Therapeutic Uses

Given its biological activities, 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid has potential therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing anticancer drugs targeting specific pathways involved in tumor progression.
  • Antimicrobial Agents : As a scaffold for designing new antibiotics to combat resistant strains of bacteria.

Anticancer Research

In a study investigating the anticancer effects of synthesized quinoline derivatives, researchers found that certain modifications led to enhanced activity against MCF-7 cells. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds, establishing a dose-response relationship that highlights the potential for further development into therapeutic agents .

Antimicrobial Evaluation

Another case study focused on evaluating the antimicrobial properties of synthesized quinoline derivatives against Mycobacterium smegmatis and other bacterial strains. The results indicated that some derivatives exhibited MIC values as low as 6.25 µg/mL, suggesting strong antibacterial activity and providing a foundation for further exploration into their use as antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to antimicrobial and anticancer effects . The compound may also modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Quinolinyl Acetic Acid Derivatives

Compound Name Molecular Formula CAS Number Substituents Molecular Weight Key Features
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid C₁₂H₁₀ClNO₂ Not Provided 2-Cl, 6-CH₃, 3-CH₂COOH 235.67 (calc.) Hypothesized enhanced lipophilicity and bioactivity due to Cl and CH₃ groups
(6-Chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid C₁₇H₁₂ClNO₃ 51505-10-3 6-Cl, 2-oxo, 4-Ph, 3-CH₂COOH 313.74 Phenyl group increases aromatic interactions; ketone enhances polarity
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride C₁₈H₁₆ClNO₂ 1170229-53-4 4-CH₃, 2-Ph, 3-CH₂COOH (HCl salt) 313.78 Hydrochloride salt improves solubility and stability
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₇ClFO₃ 1017777-83-1 6-Cl, 2-F, 3-OCH₃, CH₂COOH 218.61 Fluorine and methoxy groups modulate electronic properties

Key Structural Insights :

  • Chloro and Methyl Groups : The 2-chloro and 6-methyl substituents in the target compound likely enhance steric bulk and electron-withdrawing effects compared to 2-fluoro or 2-oxo analogs, influencing binding affinity to biological targets .
  • Acetic Acid vs.

Biological Activity

The compound 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure

The chemical structure of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid can be represented as follows:

C12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClN}\text{O}_2

This structure features a chloro-substituted quinoline moiety linked to an acetic acid group, which is crucial for its biological activity.

Biological Activity Overview

Quinoline derivatives, including 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid, have been extensively studied for their antimicrobial , antitumor , and anti-inflammatory properties. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of quinoline derivatives. The compound has demonstrated significant antibacterial and antifungal activities against various strains.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate activity

In a study evaluating the antimicrobial properties of related compounds, 2-chloro-6-methylquinoline derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the quinoline structure could enhance antimicrobial potency, particularly against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Quinoline derivatives have shown promise in cancer research due to their ability to inhibit tumor growth. The mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

A review highlighted that quinoline-based compounds, including those with similar structures to 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid, exhibit antitumor activity through various pathways such as:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress
  • Modulation of apoptotic pathways

Anti-inflammatory Properties

Research has indicated that quinoline derivatives can also possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

For instance, studies have shown that certain quinoline derivatives significantly reduce the levels of inflammatory markers in vitro and in vivo models .

Case Studies

  • Antimicrobial Efficacy Study : A study synthesized a series of 2-chloroquinoline derivatives and tested their antimicrobial activity against various pathogens. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial effects compared to standard antibiotics .
  • Antitumor Mechanism Investigation : In another investigation, a derivative similar to 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid was evaluated for its cytotoxic effects on cancer cell lines. The study revealed that the compound induced apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves regioselective halogenation and subsequent functionalization. For example:

Bromination : Start with 6-methylquinolin-3-ylacetic acid and perform bromination using Br₂ in acetic acid under controlled conditions (60–70°C, 1–2 hours) .

Chlorination : Replace bromine with chlorine via nucleophilic substitution or electrophilic aromatic substitution, ensuring inert atmosphere to avoid side reactions .

Purification : Recrystallize from ethanol or methanol to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Key Considerations :

  • Optimize stoichiometry of halogenating agents to minimize byproducts.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can the structure of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm substituent positions via ¹H and ¹³C NMR. The quinoline ring protons (δ 7.8–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm) should align with expected splitting patterns .
  • X-ray Crystallography : Use SHELX-97 for structure refinement. Validate bond lengths (e.g., C-Cl: ~1.74 Å, C-CH₃: ~1.54 Å) and angles against crystallographic databases .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₁₂H₁₀ClNO₂: 251.06 g/mol ± 0.01).

Q. How can hydrogen-bonding patterns in 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid crystals inform supramolecular assembly?

Methodological Answer: Perform graph set analysis (GSA) to classify hydrogen-bonding motifs:

Data Collection : Use single-crystal XRD (e.g., SHELXD ) to resolve intermolecular interactions.

Motif Identification : Look for R₂²(8) dimeric motifs, where carboxylic acid groups form cyclic hydrogen bonds (O-H⋯O: ~2.68 Å) .

Functional Implications : Strong dimerization may reduce solubility, impacting bioavailability. Modify substituents (e.g., esterification) to disrupt hydrogen bonding if needed.

Q. What computational strategies are effective for modeling the electronic properties of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid?

Methodological Answer: Employ density functional theory (DFT) to study electronic effects:

Optimize Geometry : Use B3LYP/6-31G(d) basis set in Gaussian to minimize energy .

Electrostatic Potential (ESP) Maps : Identify electrophilic regions (e.g., Cl atom, δ+ = +0.25 e) and nucleophilic sites (carboxylic oxygen, δ− = −0.42 e) .

Reactivity Prediction : Correlate ESP results with experimental nucleophilic substitution rates.

Validation : Compare computed bond lengths/angles with XRD data (e.g., C-Cl DFT: 1.75 Å vs. XRD: 1.74 Å) .

Q. How do steric and electronic effects influence the reactivity of the chloro-substituent in this compound?

Methodological Answer: Combine experimental and theoretical approaches:

Kinetic Studies : Monitor substitution reactions (e.g., Cl → OH) under varying pH and temperature. Use HPLC to track product ratios .

DFT Calculations : Calculate activation energies for substitution pathways. The ortho-methyl group increases steric hindrance, raising ΔG‡ by ~5 kcal/mol compared to unsubstituted analogs .

Crystallographic Evidence : Analyze bond angles (e.g., C-Cl-C: ~121.5°) to quantify steric strain .

Q. What are the challenges in resolving crystallographic disorder in 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid structures?

Methodological Answer: Use SHELXL refinement protocols :

Disorder Modeling : Split occupancy for overlapping atoms (e.g., methyl groups) and apply restraints (SIMU/DELU).

Validation : Check R-factor convergence (target: < 5%) and ADP (anisotropic displacement parameters) consistency.

Software Tools : WinGX or OLEX2 for graphical refinement .

Example : A reported structure achieved R1 = 3.2% after resolving rotational disorder in the quinoline ring .

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